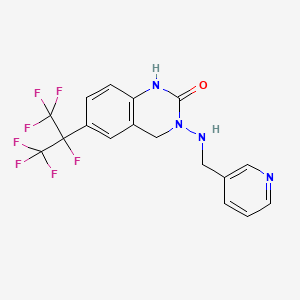

6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one

Description

The compound 6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one (CAS: 337458-27-2) is a quinazolinone derivative with a molecular formula of C₁₉H₁₅F₇N₄O₂ and a molecular weight of 464.35 g/mol . It belongs to the class of new quinazoline insecticides, characterized by its perfluoropropan-2-yl group at position 6 and a pyridin-3-ylmethyl amino substituent at position 3 .

Properties

IUPAC Name |

6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F7N4O/c18-15(16(19,20)21,17(22,23)24)12-3-4-13-11(6-12)9-28(14(29)27-13)26-8-10-2-1-5-25-7-10/h1-7,26H,8-9H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTLNRAMSIZVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)N1NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F7N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630645 | |

| Record name | 3,4-Dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337457-78-0 | |

| Record name | 3,4-Dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337457-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrifluquinazon Metabolite B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one is a fluorinated compound with significant potential in pharmacology due to its structural characteristics and biological activities. This compound belongs to the class of quinazolinones, which are noted for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

- Molecular Formula : C17H13F7N4O

- Molecular Weight : 422.3 g/mol

- Purity : Typically 95%.

The biological activity of this compound can be attributed to its interaction with various biological targets:

-

Enzyme Inhibition :

- The compound has been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K), particularly the delta isoform (PI3Kδ), which plays a crucial role in cell signaling pathways related to inflammation and immune responses.

-

Antimicrobial Activity :

- Structurally related compounds have demonstrated potent antibacterial effects against multi-drug resistant Gram-positive bacteria. This suggests a potential for similar activity in the queried compound.

- CNS Activity :

Antibacterial Activity

A study by Miyauchi et al. (2009) highlighted the antibacterial properties of quinazolinone derivatives, noting their effectiveness against resistant strains of bacteria. The structural similarities of this compound to these derivatives suggest it may exhibit comparable antibacterial activity.

Antifungal Activity

Research conducted by Patel et al. (2010) on related compounds indicated promising antifungal properties, which could extend to the compound due to its similar functional groups and molecular structure.

Case Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Miyauchi et al. (2009) | Antibacterial | Demonstrated potent activity against multi-drug resistant Gram-positive bacteria. |

| Patel et al. (2010) | Antifungal | Identified significant antifungal activity in structurally similar compounds. |

| Norman (2014) | Respiratory Disease Treatment | Related compounds showed potential in treating asthma and COPD via PI3Kδ inhibition. |

Toxicology and Safety

The compound falls under the category of perfluoroalkyl substances (PFAS), which are known for their environmental persistence and potential health hazards. The GHS classification indicates it is an irritant and poses health and environmental risks.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Physicochemical Properties

A comparative analysis with structurally related quinazolinones (Table 1) highlights key differences in substituents, molecular weight, and functional groups:

Table 1: Comparative Analysis of Quinazolinone Derivatives

Key Observations:

Fluorine vs. Halogen Substituents : The target compound’s perfluoropropan-2-yl group introduces strong electron-withdrawing effects and high lipophilicity compared to chloro (7v) or bromo (10) substituents. This likely enhances metabolic stability and target binding in insecticidal applications .

Molecular Weight : The target compound’s higher molecular weight (464.35 vs. ~240–287 for others) reflects the bulkier perfluoro and pyridine substituents, which may influence bioavailability and solubility .

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone framework (3,4-dihydroquinazolin-2(1H)-one) is commonly synthesized by condensation of anthranilamide derivatives with ketones or aldehydes. For example, anthranilamide can be reacted with appropriate ketones under reflux conditions, sometimes catalyzed by acids, to afford the 3,4-dihydroquinazolinone intermediate.

- Typical conditions : Solvent-free or solvent-based reflux, acid catalysis (e.g., conc. HNO3 or H2SO4)

- Reaction time : Approximately 30 minutes to several hours depending on substrates

- Yields : Generally high (above 90%) for quinazolinone formation

Introduction of the Perfluoropropan-2-yl Group

The perfluoropropan-2-yl substituent (1,1,1,2,3,3,3-heptafluoropropan-2-yl) is introduced at the 6-position of the quinazolinone ring. This step often involves the use of fluorinated alkylating agents or fluorinated ketones that react with the quinazolinone precursor.

- Approach : Electrophilic substitution or nucleophilic addition of fluorinated reagents

- Reagents : Heptafluoropropan-2-yl halides or equivalents

- Conditions : Controlled temperature, inert atmosphere to prevent side reactions

- Outcome : Incorporation of highly fluorinated alkyl group enhancing hydrophobicity and volatility

Amination with Pyridin-3-ylmethyl Group

The amino group at position 3 is substituted with a pyridin-3-ylmethyl moiety, typically via nucleophilic substitution or reductive amination.

- Method : Reaction of the quinazolinone intermediate with 3-pyridylmethylamine or related derivatives

- Conditions : Mild heating, suitable solvents such as DMF or ethanol, sometimes with catalysts

- Yields : Moderate to high depending on reaction optimization

Acetylation at Position 1

The final acetylation step involves introducing an acetyl group at the nitrogen atom in position 1 of the quinazolinone ring.

- Reagents : Acetyl chloride or acetic anhydride

- Conditions : Base catalysis or acidic conditions, often at room temperature or mild heating

- Purpose : To enhance stability and biological activity of the compound

Representative Synthetic Protocol (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | Anthranilamide + ketone, reflux, acid catalyst | 3,4-Dihydroquinazolin-2(1H)-one core | >90 | Solvent-free or in ethanol |

| 2 | Fluoroalkylation | Fluorinated alkyl halide, inert atmosphere | 6-(Perfluoropropan-2-yl) substituted quinazolinone | 70-85 | Requires careful temperature control |

| 3 | Amination | 3-Pyridylmethylamine, solvent (DMF/EtOH) | 3-((Pyridin-3-ylmethyl)amino) derivative | 75-90 | May require catalyst or base |

| 4 | Acetylation | Acetyl chloride, base or acid catalysis | Final acetylated product | 80-95 | Enhances compound stability and activity |

Research Findings and Characterization

- The compound exhibits significant hydrophobicity and volatility due to the perfluoropropan-2-yl group.

- NMR spectroscopy (1H and 13C) confirms the substitution pattern and integrity of the quinazolinone ring and substituents.

- The presence of the pyridin-3-ylmethylamino group contributes to potential biological activity and receptor interactions.

- X-ray crystallography has been used to confirm the molecular structure and substitution sites in related quinazolinone derivatives.

- The synthetic method allows for high purity and yield, suitable for further pharmacological and agrochemical research.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C19H15F7N4O2 |

| Molecular Weight | 464.34 g/mol |

| CAS Number | 337458-27-2 |

| Density | 1.526 g/cm³ |

| Boiling Point | 461.5 °C at 760 mmHg |

| Flash Point | 232.9 °C |

| Solubility | Moderate in organic solvents |

| Stability | Stable under standard laboratory conditions |

Q & A

Basic: What synthetic strategies are recommended for synthesizing 6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this quinazolinone derivative involves multi-step heterocyclic chemistry. Key steps include:

- Core formation : Cyclocondensation of fluorinated precursors with aminopyridine derivatives under reflux conditions, using catalysts like acetic acid or p-toluenesulfonic acid to promote ring closure .

- Functionalization : Introducing the pyridin-3-ylmethylamine moiety via nucleophilic substitution or reductive amination, ensuring compatibility with the perfluoropropan-2-yl group’s stability .

- Optimization : Employ Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity, stoichiometry). For example, a fractional factorial design can identify critical variables affecting yield and purity .

Basic: Which analytical techniques are most robust for characterizing this compound’s structural and purity profile?

Methodological Answer:

- Spectroscopy :

- NMR : Use -NMR to confirm the perfluoropropan-2-yl group’s integration and -NMR to resolve diastereotopic protons in the dihydroquinazolinone ring .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the labile C-N bond in the pyridinylmethylamino group .

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the 3,4-dihydroquinazolinone conformation .

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity, while TLC monitors reaction progress .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Methodological Answer:

- Combinatorial Libraries : Synthesize analogs with variations in the perfluoroalkyl chain length, pyridine substitution patterns, and quinazolinone ring substituents. Use high-throughput screening (HTS) against target enzymes (e.g., kinases) to identify pharmacophore requirements .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets. Validate predictions with in vitro assays (e.g., IC determination) .

- Data Integration : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity data, identifying key determinants of potency .

Advanced: What experimental strategies resolve contradictions in bioactivity data, such as inconsistent enzyme inhibition results across studies?

Methodological Answer:

- Cross-Validation : Replicate assays in orthogonal systems (e.g., fluorescence-based vs. radiometric assays) to rule out methodological artifacts .

- Control Experiments : Test for nonspecific binding by including negative controls (e.g., enzyme mutants or competitive inhibitors) .

- Environmental Factors : Assess buffer composition (e.g., pH 6.5 ammonium acetate buffers) and temperature effects on enzyme activity, as subtle changes can alter compound protonation states .

- Statistical Analysis : Use Bayesian inference or t-tests with Bonferroni correction to determine if observed discrepancies are statistically significant .

Advanced: How should environmental fate studies be designed to evaluate this compound’s persistence and ecological impact?

Methodological Answer:

- Abiotic Degradation : Conduct hydrolysis/photolysis studies under simulated environmental conditions (e.g., UV light exposure, pH 7–9 buffers). Monitor degradation products via LC-MS/MS .

- Biotic Degradation : Use soil/water microcosms inoculated with microbial consortia. Quantify parent compound depletion and metabolite formation over time .

- Partitioning Studies : Measure logD (octanol-water distribution coefficient) and soil adsorption coefficients (K) to model environmental distribution .

- Toxicity Profiling : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna), aligning with OECD guidelines to assess ecological risk .

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Methodological Answer:

- Disorder in Perfluorinated Groups : The perfluoropropan-2-yl group may exhibit rotational disorder. Mitigate this by collecting data at low temperature (e.g., 100 K) and using SHELXL ’s restraints (e.g., SIMU/DELU) to model anisotropic displacement .

- Hydrogen Bonding Networks : Identify H-bond donors/acceptors (e.g., quinazolinone carbonyl, pyridine nitrogen) via difference Fourier maps. Refine hydrogen positions with riding models .

- Twinned Crystals : Test for twinning using SHELXT ’s Hooft parameter. If detected, apply twin refinement (e.g., BASF parameter in SHELXL ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.